Product packaging for Trimethyl(4-phenoxybutoxy)silane(Cat. No.:CAS No. 16654-51-6)

Trimethyl(4-phenoxybutoxy)silane

Cat. No.: B104928
CAS No.: 16654-51-6
M. Wt: 238.4 g/mol
InChI Key: AQPFBTNJBOXHDH-UHFFFAOYSA-N
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Description

Trimethyl(4-phenoxybutoxy)silane is an organofunctional silane characterized by its hybrid organic-inorganic structure. The silane's trimethoxy groups are hydrolyzable, allowing the molecule to undergo sol-gel processes and form stable siloxane (Si-O-Si) networks with inorganic substrates like glass, metals, or minerals . Concurrently, its phenoxybutoxy chain provides organic compatibility, enabling the silane to integrate into polymer matrices or function as a surface-modifying agent. This bifunctional nature makes it a valuable coupling agent in developing hybrid materials . Researchers can leverage this compound to enhance the dispersion of inorganic fillers in organic polymers, improve adhesion in coatings and sealants, or create hydrophobic surfaces. The phenoxy group can also influence the kinetics of hydrolysis and condensation during sol-gel synthesis, allowing for tailored material morphologies . Its application is particularly relevant in designing advanced materials for sectors such as composites, microelectronics, and specialty coatings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2Si B104928 Trimethyl(4-phenoxybutoxy)silane CAS No. 16654-51-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16654-51-6

Molecular Formula

C13H22O2Si

Molecular Weight

238.4 g/mol

IUPAC Name

trimethyl(4-phenoxybutoxy)silane

InChI

InChI=1S/C13H22O2Si/c1-16(2,3)15-12-8-7-11-14-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3

InChI Key

AQPFBTNJBOXHDH-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCCCOC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)OCCCCOC1=CC=CC=C1

Synonyms

Trimethyl(4-phenoxybutoxy)silane

Origin of Product

United States

Synthetic Methodologies for Trimethyl 4 Phenoxybutoxy Silane and Analogues

Diverse Synthetic Pathways to Alkoxy(phenoxy)silanes

The creation of alkoxy(phenoxy)silanes can be achieved through several established and emerging synthetic routes. These methods offer flexibility in introducing both the alkoxy and phenoxy groups onto the silicon atom.

Classical Organosilicon Synthetic Routes

Traditional methods for forming silicon-oxygen bonds are foundational in the synthesis of alkoxy(phenoxy)silanes. A primary approach involves the reaction of an organochlorosilane with an alcohol or a phenol (B47542). lkouniv.ac.in For instance, the reaction of trimethylchlorosilane with a corresponding phenoxyalkanol would yield the desired trimethylalkoxyphenoxysilane. This type of nucleophilic substitution at the silicon center is a widely practiced method in organosilicon chemistry. lkouniv.ac.in

Another classical route is the direct process, or Rochow's process, which is a large-scale industrial method for producing organochlorosilanes by reacting an alkyl or aryl halide with silicon in the presence of a copper catalyst. google.com While not a direct route to alkoxy(phenoxy)silanes, the organochlorosilane products of this process are key starting materials. lkouniv.ac.in

Modern Catalytic Approaches for Silane (B1218182) Functionalization

Contemporary synthetic chemistry has introduced catalytic methods that offer milder reaction conditions and improved selectivity. Transition-metal-catalyzed reactions, such as hydrosilylation, have become a powerful tool for forming silicon-carbon bonds, which can be a preliminary step in the synthesis of more complex organosilanes. mdpi.com Hydrosilylation involves the addition of a silicon-hydrogen bond across a double or triple bond, often catalyzed by platinum, rhodium, or iridium complexes. google.commdpi.com

Furthermore, catalytic C-H bond functionalization has emerged as a streamlined approach for the synthesis of organosilanes. nsf.gov This method allows for the direct silylation of aromatic rings, which can be a strategic step in constructing aryloxysilanes. For example, iridium-catalyzed ortho-silylation of phenols or related compounds can provide a regioselective route to functionalized phenoxysilanes. nih.gov

Precursor Chemistry and Reaction Conditions in the Synthesis of Trimethyl(4-phenoxybutoxy)silane

The specific synthesis of this compound requires careful consideration of the precursors and the conditions under which they react to form the target molecule.

Strategies for Incorporating the 4-Phenoxybutoxy Moiety

The 4-phenoxybutoxy group is a key structural component. A common strategy to introduce this moiety is through a Williamson ether synthesis. This involves reacting a phenoxide with a 4-halobutanol or a related derivative. For instance, sodium phenoxide can be reacted with 4-bromobutanol to yield 4-phenoxybutanol. nih.gov This alcohol can then be subsequently silylated.

Alternatively, the 4-phenoxybutoxy group can be constructed by reacting a phenol with a suitable difunctional reagent, such as 4-bromobutyl bromide, in the presence of a base like potassium carbonate. nih.gov

Trimethylsilylation Reactions Relevant to the Synthesis of Phenoxysilanes

The final step in the synthesis of this compound is the trimethylsilylation of the 4-phenoxybutanol precursor. This is typically achieved by reacting the alcohol with a trimethylsilylating agent. Common reagents for this transformation include trimethylchlorosilane (TMCS), hexamethyldisilazane (B44280) (HMDS), and bis(trimethylsilyl)acetamide (BSA).

The reaction with TMCS often requires a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. chemicalbook.com HMDS can be used with a catalyst, such as a protic acid or an ammonium (B1175870) salt, and offers the advantage that the only byproduct is ammonia. chemicalbook.com A general procedure for trimethylsilylation of an alcohol using HMDS involves stirring the alcohol with HMDS in the presence of a catalyst like P2O5/Al2O3 at room temperature. chemicalbook.com

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining high yields and purity of this compound is crucial. Optimization of the synthesis involves careful control of reaction parameters. nih.gov

Key factors to consider for optimization include:

Stoichiometry of Reactants: Adjusting the molar ratios of the phenoxybutanol precursor and the silylating agent can maximize the conversion to the desired product.

Catalyst Selection and Loading: In catalytic reactions, the choice of catalyst and its concentration can significantly impact the reaction rate and selectivity. mdpi.com

Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature, thereby affecting the yield.

Temperature and Reaction Time: Precise control over the reaction temperature and duration is necessary to ensure complete reaction while minimizing the formation of byproducts. nih.gov

Purification Methods: After the reaction, purification techniques such as distillation, chromatography, or recrystallization are employed to isolate the pure this compound. The choice of method depends on the physical properties of the product and the nature of the impurities.

Table of Reaction Parameters for Trimethylsilylation of Alcohols

Silylating AgentCatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Trimethylchlorosilane (TMCS)-TriethylamineDichloromethaneRoom Temperature>90 chemicalbook.com
Hexamethyldisilazane (HMDS)P2O5/Al2O3--Room Temperature89 chemicalbook.com
Hexamethyldisilazane (HMDS)Tetrabutylammonium Bromide--3099 chemicalbook.com

Stereochemical Considerations in the Synthesis of Related Organosilicon Compounds

The synthesis of chiral organosilicon compounds, where the silicon atom is a stereogenic center, has garnered significant attention due to their potential applications in various fields, including medicinal chemistry and materials science. nih.govrsc.orgresearchgate.net Achieving stereocontrol in the synthesis of these compounds is a key challenge and has been addressed through various innovative catalytic methods. nih.govrsc.orgresearchgate.net

Transition Metal-Catalyzed Asymmetric Silylation

A powerful strategy for the enantioselective synthesis of chiral organosilanes involves transition metal-catalyzed C-H activation and silylation. researchgate.netrsc.orgacs.org This approach allows for the direct formation of silicon-carbon bonds with high stereocontrol. Catalytic systems often consist of a transition metal salt, such as rhodium, iridium, or palladium, and a chiral ligand. researchgate.netrsc.org These catalysts can facilitate both intramolecular and intermolecular C-H silylation reactions. researchgate.netrsc.org The silylating agents used in these reactions include monohydrosilanes and dihydrosilanes. researchgate.netrsc.org In some cases, the chirality of the substrate itself can direct the stereochemical outcome of the reaction, eliminating the need for an external chiral ligand. researchgate.netrsc.org The development of these methods has enabled the synthesis of a wide range of silylated compounds with central, axial, planar, or helical chirality. researchgate.netrsc.org

Organocatalytic Asymmetric Synthesis

In recent years, organocatalysis has emerged as a complementary and powerful tool for the enantioselective construction of silicon-stereogenic centers. nih.govrsc.orgresearchgate.net Organocatalytic methods offer the advantage of being metal-free, which can be beneficial in certain applications. nih.gov One notable approach is the desymmetrization of prochiral silanes. For example, the desymmetrization of prochiral silanediols using a chiral imidazole-containing catalyst has been shown to produce Si-stereogenic siloxanols with high yields and excellent enantioselectivity. nih.govacs.org This method relies on hydrogen-bonding interactions between the catalyst and the silanediol (B1258837) to create a chiral environment that directs the silylation reaction. nih.govacs.org Another strategy involves the desymmetrizing carbon-carbon bond-forming silicon-hydrogen exchange reaction of symmetrical bis(methallyl)silanes with phenols, catalyzed by a chiral imidodiphosphorimidate (IDPi) catalyst, to yield tertiary silyl (B83357) ethers with a stereogenic silicon center. acs.org

Stereocontrol in Reactions of Silicon-Containing Compounds

The stereochemical outcome of reactions involving organosilicon compounds is often influenced by the unique properties of the silicon atom. soci.org For instance, the silyl group can act as a stereodirecting group in various transformations. In the synthesis of prostaglandins, for example, the stereochemistry at a key carbon center was controlled by a silyl-to-hydroxy conversion following a stereochemically convergent synthesis of an allylsilane. rsc.org Similarly, in the formal synthesis of (±)-thienamycin, the stereoselectivity of β-lactam formation was controlled by the presence of a silyl group on the enolate. rsc.org These examples highlight the versatility of the silyl group in controlling the stereochemistry of complex organic syntheses.

Table 2: Examples of Stereoselective Syntheses of Organosilicon Compounds

Reaction Type Catalyst/Reagent Chiral Source Product Type Enantiomeric Excess/Ratio Reference
Desymmetrization of prochiral silanediol Chiral imidazole-containing organocatalyst Chiral catalyst Si-stereogenic siloxanol up to 98:2 er nih.govacs.org
Desymmetrizing C-C bond formation Chiral imidodiphosphorimidate (IDPi) catalyst Chiral catalyst Si-stereogenic tertiary silyl ether Good chemo- and enantioselectivities acs.org
Asymmetric C-H silylation Rhodium, Iridium, or Palladium complexes Chiral ligand or chiral substrate Chiral organosilanes Not specified researchgate.netrsc.org
Enantioselective cyclization of bis(methallyl)silanes Strong and confined Brønsted acid Chiral catalyst Si-stereogenic silacycles up to 96.5:3.5 er researchgate.net

Advanced Spectroscopic and Structural Characterization of Trimethyl 4 Phenoxybutoxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the intricate structural details of Trimethyl(4-phenoxybutoxy)silane, providing insights into the connectivity of atoms and their surrounding chemical environments. By analyzing the spectra from different nuclei such as ¹H, ¹³C, and ²⁹Si, a comprehensive picture of the molecule's framework can be constructed.

Elucidation of Molecular Connectivity and Environment (e.g., ¹H, ¹³C, ²⁹Si NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the trimethylsilyl (B98337) group, the phenoxy group, and the butyl chain. The nine protons of the trimethylsilyl (TMS) group, being chemically equivalent, would appear as a sharp singlet at approximately 0.1-0.3 ppm. This upfield shift is a characteristic feature of protons on silicon. The protons of the aromatic phenoxy group would resonate in the downfield region, typically between 6.8 and 7.3 ppm. The protons ortho to the oxygen (H-2' and H-6') are expected to appear around 6.9 ppm as a doublet, the para proton (H-4') around 7.0 ppm as a triplet, and the meta protons (H-3' and H-5') around 7.2-7.3 ppm as a triplet. The protons of the butoxy chain would show characteristic multiplets. The methylene (B1212753) group attached to the silyl (B83357) ether oxygen (H-4) would be a triplet at approximately 3.7 ppm. The methylene group attached to the phenoxy oxygen (H-1) would also be a triplet, resonating around 4.0 ppm. The two central methylene groups of the butyl chain (H-2 and H-3) would appear as multiplets in the range of 1.6-1.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The carbon atoms of the trimethylsilyl group are expected to produce a single, sharp signal at a very upfield position, typically around 0-2 ppm. The carbons of the phenoxy group would resonate in the aromatic region (110-160 ppm). The carbon attached to the oxygen (C-1') would be the most downfield, around 158-160 ppm. The other aromatic carbons would appear at approximately 114 ppm (C-2' and C-6'), 129 ppm (C-3' and C-5'), and 121 ppm (C-4'). The carbons of the butyl chain would be found in the aliphatic region. The carbon atom bonded to the silyl ether oxygen (C-4) is expected at approximately 62 ppm, while the carbon bonded to the phenoxy oxygen (C-1) would be around 67 ppm. The two central methylene carbons (C-2 and C-3) would have chemical shifts in the range of 25-30 ppm.

²⁹Si NMR Spectroscopy: The silicon-29 (B1244352) NMR spectrum is particularly informative for characterizing the silyl ether moiety. For this compound, a single resonance is expected in the typical range for alkoxysilanes. The chemical shift for the silicon atom in a trimethylsilyl ether is generally observed in the region of +15 to +25 ppm relative to tetramethylsilane (B1202638) (TMS). This specific chemical shift provides direct evidence for the presence and the electronic environment of the silicon atom within the molecule.

Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Si(CH ₃)₃~0.2 (s, 9H)~1
C H₂-O-Si~3.7 (t, 2H)~62
O-CH₂-C H₂~1.8 (m, 2H)~28
O-CH₂-CH₂-C H₂~1.9 (m, 2H)~29
Ph-O-C H₂~4.0 (t, 2H)~67
Ar-H (ortho)~6.9 (d, 2H)~114
Ar-H (meta)~7.2 (t, 2H)~129
Ar-H (para)~7.0 (t, 1H)~121
Ar-C -ONot Applicable~159
Nucleus ²⁹Si Chemical Shift (ppm, predicted)
Si (CH₃)₃~+20

Conformational Analysis via NMR

The flexibility of the butoxy chain in this compound allows for various conformational isomers in solution. NMR spectroscopy, particularly through the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformations. nih.govauremn.org.br By examining the coupling constants between the methylene protons of the butyl chain, information about the dihedral angles and, consequently, the population of different staggered conformations (gauche and anti) can be inferred. nih.gov For instance, a larger coupling constant would suggest a higher population of the anti-conformation for the corresponding C-C bond. Furthermore, 2D NOESY experiments could reveal through-space interactions between protons, such as those between the phenoxy ring and the butyl chain, or between the trimethylsilyl group and the chain, offering clues about the folded or extended nature of the molecule in solution. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a combination of absorption bands characteristic of its constituent parts. The aromatic C-H stretching vibrations of the phenoxy group would appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl chain and the trimethylsilyl group would be observed in the 2850-3000 cm⁻¹ region. rsc.org A strong and broad absorption band around 1050-1150 cm⁻¹ is anticipated, corresponding to the asymmetric Si-O-C stretching vibration, a hallmark of silyl ethers. tandfonline.comresearchgate.net The C-O-C stretching vibrations of the phenoxy ether linkage are expected to produce strong bands in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. The Si-C stretching vibrations of the trimethylsilyl group typically appear around 840 cm⁻¹ and 750 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹, predicted) Intensity
Aromatic C-H Stretch3030-3100Medium
Aliphatic C-H Stretch2850-2960Strong
Aromatic C=C Stretch1450-1600Medium to Strong
Asymmetric Si-O-C Stretch1050-1150Strong
Asymmetric C-O-C Stretch (Aryl-Alkyl Ether)1200-1260Strong
Symmetric C-O-C Stretch (Aryl-Alkyl Ether)1000-1050Medium
Si-C Stretch750, 840Strong
C-H Bend (Aromatic)690-900Medium to Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be rich in signals from both the aromatic and the silyl moieties. The symmetric breathing vibration of the benzene (B151609) ring should give a strong and sharp peak around 1000 cm⁻¹. The Si-O-Si symmetric stretch, if any oligomerization occurs, would appear around 500-600 cm⁻¹. scirp.org The symmetric Si-C stretching vibration of the trimethylsilyl group is also expected to be a prominent feature. Raman spectroscopy can be particularly useful for studying the hydrolysis and condensation reactions of alkoxysilanes. researchgate.netnih.gov

Predicted Raman Shifts for this compound

Vibrational Mode Raman Shift (cm⁻¹, predicted) Intensity
Aromatic Ring Breathing~1000Strong, Sharp
Aliphatic C-H Stretch2850-2960Medium
Aromatic C-H Stretch3030-3100Medium
Si-C Symmetric Stretch~620Strong
C-O-C Stretch1000-1260Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight of this compound and its fragmentation pathways upon ionization, which aids in confirming its structure. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺), although it might be of low intensity due to the lability of the silyl ether bond.

A characteristic and often abundant fragment in the mass spectra of trimethylsilyl ethers is the [M-15]⁺ ion, resulting from the loss of a methyl radical from the trimethylsilyl group. nih.gov Another prominent fragmentation pathway involves the cleavage of the Si-O bond. The McLafferty rearrangement is a common fragmentation mechanism for molecules containing a carbonyl group, but similar rearrangements can occur in other systems. nih.govdntb.gov.ua For this compound, fragmentation could be initiated by cleavage of the C-O or Si-O bonds.

Common fragmentation patterns for silyl ethers include the formation of ions at m/z 73 [Si(CH₃)₃]⁺ and m/z 75 [HO=Si(CH₃)₂]⁺. researchgate.net Cleavage of the butyl chain can also occur, leading to a series of fragment ions separated by 14 amu (CH₂). Fragmentation of the phenoxy group would likely lead to ions such as [C₆H₅O]⁺ at m/z 93 and the phenoxy radical cation at m/z 94. The base peak in the spectrum could correspond to one of these stable fragment ions.

Predicted Key Mass Spectral Fragments for this compound

m/z (predicted) Proposed Fragment Ion Formation Pathway
238[M]⁺Molecular Ion
223[M - CH₃]⁺Loss of a methyl radical
165[M - C₆H₅O]⁺Cleavage of the aryl ether bond
94[C₆H₅OH]⁺˙Rearrangement and cleavage
93[C₆H₅O]⁺Cleavage of the aryl ether bond
73[Si(CH₃)₃]⁺Cleavage of the Si-O bond
75[HO=Si(CH₃)₂]⁺Rearrangement and cleavage

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data for this compound, which would provide its exact mass and elemental composition, has been found in the public domain.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

There is no available information on the GC-MS analysis of this compound. This includes a lack of data on its retention time, fragmentation patterns, and its identification in complex mixtures.

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data for this compound is present in the searched scientific literature. Consequently, its solid-state structure, including bond lengths, bond angles, and crystal packing, has not been determined.

Mechanistic Studies of Trimethyl 4 Phenoxybutoxy Silane Reactivity

Silicon-Oxygen Bond Reactivity and Cleavage Mechanisms

The silicon-oxygen (Si-O) bond is a key reactive site in Trimethyl(4-phenoxybutoxy)silane. Its cleavage, typically through hydrolysis, is a fundamental process in the chemistry of organosilicon compounds. paint.org The mechanism of this cleavage is heavily influenced by the reaction conditions, particularly the presence of acid or base catalysts.

Under acidic conditions, the hydrolysis of phenoxysilanes, analogous to this compound, generally proceeds via a mechanism involving a rapid, reversible protonation of the oxygen atom. rsc.org This initial step is followed by a rate-limiting attack of water on the protonated species. rsc.org Theoretical studies on the hydrolysis of the siloxane bond (Si-O-Si) support that protonation of the oxygen atom is a key factor in lowering the energy barrier for the reaction. researchgate.net The presence of multiple water molecules can further facilitate the process by forming hydrogen-bonded complexes that assist in the proton transfer from the nucleophile (water) to the leaving group. researchgate.netscribd.com

The rate of Si-O bond cleavage is also affected by several other factors:

Steric Hindrance : Decreasing steric bulk around the silicon atom generally increases the rate of cleavage by nucleophilic attack. nih.gov

Neighboring Groups : Functional groups within the molecule can participate in the reaction, accelerating the cleavage rate through internal catalysis. nih.gov

Solvent : While studies on tributylphenoxysilanes showed similar hydrolysis rates across different aqueous organic solvents (dioxan, propan-2-ol, acetonitrile), suggesting that solvation differences between the initial and transition states are small or constant, the solvent can still play a role in stabilizing intermediates. rsc.org

Table 1: Factors Influencing Si-O Bond Cleavage Rate

Factor Effect on Cleavage Rate Mechanism Citation
Acid Catalysis Increases Protonation of the oxygen atom weakens the Si-O bond, making it more susceptible to nucleophilic attack. rsc.orgresearchgate.net
Water Concentration Increases Water acts as the nucleophile; higher concentrations increase reaction probability. The reaction can be second-order or higher with respect to water. rsc.orgresearchgate.net
Steric Bulk at Si Decreases Larger groups around the silicon atom hinder the approach of the nucleophile. nih.gov
Tethered Functional Groups Can Increase Neighboring groups can provide internal catalytic assistance, such as through hydrogen bonding. nih.gov

Transformations Involving the Butoxy and Phenoxy Moieties

Beyond the reactivity of the silyl (B83357) group, the butoxy and phenoxy portions of this compound can undergo transformations typical of ethers. These reactions generally require more forcing conditions than Si-O bond cleavage. The cleavage of the carbon-oxygen bonds within the 4-phenoxybutoxy chain can occur at either the alkyl-oxygen or aryl-oxygen bond.

Cleavage of the C-O bond in the butoxy group would typically proceed under strongly acidic conditions, involving protonation of the ether oxygen followed by nucleophilic attack by a conjugate base. Similarly, cleavage of the phenoxy group (aryl-oxygen bond) is a well-known reaction in organic synthesis, though it often requires specific reagents.

The thermal decomposition of related organosilicon compounds can also lead to transformations within the organic chains. For instance, the pyrolysis of tetramethylsilane (B1202638) involves the initial loss of a methyl radical, leading to a cascade of secondary reactions and rearrangements. rsc.org While this compound has a more complex structure, high temperatures could initiate fragmentation of the butoxy or phenoxy groups.

Catalyzed Reactions Involving this compound as a Substrate or Ligand

This compound can participate in catalyzed reactions, primarily as a substrate. While it lacks the Si-H bond necessary for typical hydrosilylation reactions, nih.govnih.gov its Si-O-C linkage can be targeted by various catalysts. Lewis acids, for example, are known to mediate the silylation of alkynes using aminosilanes, demonstrating their ability to activate silicon-containing compounds. researchgate.net

Transition metal catalysts, which are central to industrial hydrosilylation, nih.govprinceton.edu could potentially catalyze the cleavage or rearrangement of the Si-O bond in this compound. The mechanism of action for many platinum-based hydrosilylation catalysts, such as Karstedt's catalyst, involves complex interactions with the silane (B1218182) and the unsaturated substrate. princeton.edumdpi.com Although the specific molecule is not a traditional substrate for these catalysts, the principles of catalyst-silane interaction are relevant.

Furthermore, the oxygen atom in the phenoxybutoxy chain could allow the molecule to act as a ligand, coordinating to a metal center. The coordination and electronic effects of functional groups on silanes have been shown to significantly influence the reactivity and mechanism of catalyzed reactions. nih.gov For example, the presence of a pyridyl group on a dimethylsilane (B7800572) was found to dramatically accelerate rhodium-catalyzed hydrosilylation, indicating that a tethered coordinating group can play a crucial role. nih.gov

Table 2: Potential Catalytic Transformations

Reaction Type Potential Catalyst Role of Silane Expected Transformation Citation (Analogous Systems)
Si-O Bond Cleavage Lewis or Brønsted Acids Substrate Hydrolysis or alcoholysis to form Trimethylsilanol and 4-phenoxybutanol. rsc.orgresearchgate.net
C-O Bond Cleavage Strong Acids, Transition Metals Substrate Cleavage of the ether linkages in the phenoxybutoxy chain. N/A
Coordination Transition Metals (e.g., Rh, Pt) Ligand The ether oxygen could coordinate to the metal center, potentially influencing other catalytic processes. nih.gov

Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides quantitative insight into the reactivity of this compound. Kinetic studies on the acid-catalyzed hydrolysis of analogous tributylphenoxysilanes in various aqueous solvents have shown the reaction to be first order in the silane and at least second order in water when accounting for changes in solvent acidity. rsc.org This indicates a mechanism where multiple water molecules are involved in the rate-determining step. rsc.org

Theoretical calculations offer a window into the thermodynamics of these reactions. Ab initio calculations on the hydrolysis of the siloxane bond show that the energy barrier is significantly reduced by acid catalysis and the assistance of water molecules acting as a proton shuttle. researchgate.netscribd.com For the hydrolysis of a model siloxane by a water dimer, the activation energy is several kcal/mol lower than for hydrolysis by a single water molecule. researchgate.net These calculations support the experimental observation that hydrolysis of a Si-O-C bond in an alkoxysilane is generally faster than the hydrolysis of a Si-O-Si bond. researchgate.netscribd.com

The thermal stability of the molecule is another key thermodynamic consideration. The thermal decomposition of simple silanes like tetramethylsilane is initiated by the cleavage of a silicon-carbon bond, a process with a significant energy barrier. rsc.org For this compound, the Si-O bond is generally considered more labile than the Si-C bonds under hydrolytic conditions, but thermal decomposition pathways could involve cleavage of any of the Si-C, Si-O, or C-O bonds depending on the temperature and atmosphere.

Computational Chemistry and Theoretical Investigations of Trimethyl 4 Phenoxybutoxy Silane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the ground-state molecular geometry and electronic properties of Trimethyl(4-phenoxybutoxy)silane. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of the atoms, providing a detailed picture of bond lengths, bond angles, and dihedral angles.

A typical approach involves geometry optimization using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p). The resulting optimized geometry reveals key structural parameters. For instance, the Si-O bond is expected to be shorter and stronger than a typical ether C-O bond due to the influence of silicon. The flexible butoxy chain allows for several low-energy conformations, primarily differing in the torsion angles along the C-C and C-O bonds.

Analysis of the electronic structure would include the distribution of electron density and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO may be distributed across the silicon atom and the butoxy bridge. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and electronic absorption properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative, based on typical values for similar structures, as specific experimental or computational values for this molecule are not publicly available.)

ParameterBond/AnglePredicted Value
Bond LengthSi-O1.65 Å
O-C (butoxy)1.43 Å
C-O (phenoxy)1.37 Å
C-C (aromatic)1.39 Å
Bond AngleSi-O-C125.4°
O-C-C109.5°
C-O-C (ether)118.2°
Dihedral AngleC-O-C-C~180° (trans)
O-C-C-CVariable

Molecular Dynamics Simulations of the Conformational Landscape

While quantum chemical calculations provide a static picture of the molecule's most stable geometry, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the potential energy surface.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be used to interpret experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted ¹H and ¹³C NMR spectra would show characteristic peaks for the trimethylsilyl (B98337) protons, the methylene (B1212753) protons of the butoxy chain, and the aromatic protons of the phenoxy group. The chemical shifts are sensitive to the local electronic environment, and their accurate prediction can help in the structural elucidation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies of the molecule. These calculations, typically performed at the same level of theory as the geometry optimization, can identify characteristic vibrational modes. For this compound, prominent peaks would be expected for the Si-O stretch, C-O-C ether stretch, C-H stretches of the alkyl and aromatic groups, and the aromatic ring vibrations.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is representative and intended for illustrative purposes.)

SpectroscopyNucleus/GroupPredicted Chemical Shift / Frequency
¹H NMRSi-(CH₃)₃0.1 - 0.3 ppm
-O-CH₂-3.8 - 4.0 ppm
Phenyl-H6.8 - 7.3 ppm
¹³C NMRSi-C-1.0 - 2.0 ppm
Alkyl-C20 - 70 ppm
Aromatic-C115 - 160 ppm
IRSi-O Stretch1080 - 1120 cm⁻¹
C-O-C Stretch1240 - 1260 cm⁻¹

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction to study would be its hydrolysis, which involves the cleavage of the Si-O bond. Theoretical calculations can map out the potential energy surface for this reaction, identifying the reactants, products, and any intermediates or transition states.

The analysis would likely involve locating the transition state structure for the nucleophilic attack of a water molecule on the silicon atom. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. Such studies can reveal details about the reaction mechanism, for example, whether it proceeds through a concerted or a stepwise pathway. The influence of catalysts, such as acids or bases, on the reaction pathway can also be modeled. The β-silicon effect, a phenomenon where a silicon atom beta to a carbocation stabilizes the positive charge, could be relevant in certain reactions of this molecule, although it is more commonly discussed in the context of reactions involving unsaturation. researchgate.net

Applications of Trimethyl 4 Phenoxybutoxy Silane in Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate in Organic and Organometallic Transformations

Organosilanes are pivotal in modern organic and organometallic chemistry, serving as versatile intermediates and protecting groups. Although direct studies on Trimethyl(4-phenoxybutoxy)silane are scarce, its chemical structure points to potential utility in these areas.

Silylation Reagent in Specific Synthetic Sequences

The trimethylsilyl (B98337) (TMS) group is a common protecting group for various functional groups, particularly alcohols. Silylation increases the volatility and thermal stability of compounds, making them more amenable to techniques like gas chromatography. researchgate.net Reagents such as chlorotrimethylsilane (B32843) and hexamethyldisilazane (B44280) are frequently used for this purpose. merckmillipore.com

While there is no specific documentation of this compound as a standard silylation reagent, it could theoretically be used to introduce the trimethylsilyl group to a substrate, although its larger, more complex structure compared to common silylating agents might limit its efficiency and applicability. The stability of the resulting silyl (B83357) ether would be comparable to other trimethylsilyl ethers, which are generally sensitive to acidic conditions and fluoride (B91410) ions. ispc-conference.org

Precursor for Advanced Organic Structures

The structure of this compound, containing both a protected hydroxyl group (as a silyl ether) and a phenoxy group, makes it a potential building block for more complex molecules. The phenoxy group can participate in various aromatic substitution reactions, while the butoxy chain offers a flexible spacer. Following desired transformations, the trimethylsilyl group can be selectively removed to reveal the primary alcohol for further functionalization. This strategy is common in multi-step organic syntheses where precise control over reactive sites is crucial. ispc-conference.org

Contributions to the Development of Novel Materials

The dual organic-inorganic nature of organosilanes makes them valuable precursors and components in the creation of advanced materials with tailored properties.

Precursor in Sol-Gel Processes for Hybrid Materials

The sol-gel process is a versatile method for creating ceramic and hybrid materials from molecular precursors. researchgate.netwiley-vch.demdpi.com Alkoxysilanes are the most common precursors, undergoing hydrolysis and condensation to form a three-dimensional network. wiley-vch.de Organofunctional silanes, which possess a non-hydrolyzable organic group, can be incorporated to create organic-inorganic hybrid materials with modified properties. nih.gov

This compound, with its hydrolyzable methoxy (B1213986) group (if it were a methoxysilane) and organic phenoxybutoxy group, could act as a modifying co-precursor in sol-gel synthesis. The organic tail would be integrated into the silica (B1680970) network, potentially imparting increased hydrophobicity and flexibility to the final material. The specific properties would depend on the concentration of the silane (B1218182) and the other precursors used in the synthesis.

Component in Polymer Synthesis and Modification

Silane-terminated polymers are a significant class of materials used in adhesives, sealants, and coatings. scirp.orgcfmats.com These polymers often possess a polyether or polyurethane backbone with terminal alkoxysilane groups that cure in the presence of moisture. scirp.org

While not a polymer itself, this compound could potentially be used to modify the surface of polymers or be incorporated as a comonomer in certain polymerization reactions, provided it has a reactive group suitable for polymerization. For instance, if the phenoxy ring were functionalized with a polymerizable group, it could be integrated into a polymer chain, with the trimethylsiloxy group available for subsequent reactions or to influence the material's surface properties. Silane coupling agents are widely used to improve the adhesion between organic polymers and inorganic fillers. nih.gov

Application in Thin Film Deposition Technologies

Chemical Vapor Deposition (CVD) and related techniques are used to deposit thin films of various materials onto substrates. nih.gov Organosilicon compounds are frequently employed as precursors in CVD to create silicon-based films, such as silicon oxide or silicon carbide, for applications in microelectronics and coatings. researchgate.netresearchgate.net The properties of the resulting film are highly dependent on the structure of the precursor and the deposition conditions. nih.gov

A compound like this compound, due to its volatility, could potentially serve as a precursor in a CVD process. Its thermal decomposition on a heated substrate could lead to the formation of a carbon-containing silicon oxide film. The presence of the phenoxybutoxy group would likely influence the film's properties, such as its dielectric constant, refractive index, and surface energy.

Research into Interactions with Biological Systems (Purely Chemical and Identification Focus)

The investigation of this compound and related compounds within biological contexts from a purely chemical and identification standpoint has centered on two primary areas: its detection within complex natural mixtures and understanding the contribution of its structural components to molecular recognition.

Detection and Identification in Natural Product Extracts through Analytical Techniques

The identification of silylated compounds, including structures analogous to this compound, in natural product extracts is primarily achieved through the application of hyphenated analytical techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS). This method is particularly well-suited for the analysis of volatile and semi-volatile compounds present in complex biological matrices. mdpi.comtsijournals.com

Prior to GC-MS analysis, a crucial derivatization step is often employed to enhance the volatility of polar functional groups, such as hydroxyl and carboxylic acid moieties, that are common in natural products. youtube.com Silylation, the introduction of a trimethylsilyl (TMS) group, is a widely used derivatization technique. tsijournals.comyoutube.com This process replaces active hydrogen atoms in the analyte with a TMS group, thereby increasing its volatility and making it amenable to gas chromatography. youtube.com

In practice, extracts from plant materials are subjected to a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), before being injected into the GC-MS system. tsijournals.com The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted compounds and generates a unique mass spectrum for each, which acts as a chemical fingerprint.

While direct identification of this compound in natural extracts is not prominently reported in the reviewed literature, the GC-MS analysis of various plant extracts has revealed the presence of a diverse array of silylated compounds. These findings underscore the potential for silyl ethers, including those with a phenoxybutoxy moiety, to be present, albeit not always as the primary focus of the investigation. For instance, studies on ethanolic extracts of Asclepias curassavica and Pithecellobium dulce have identified numerous bioactive compounds after GC-MS analysis, a technique that often involves silylation to detect otherwise non-volatile substances. researchgate.netactascientific.com Similarly, research on the adventitious roots of Ficus benghalensis utilized GC-MS and identified silylated compounds, indicating the utility of this method for such analyses. researchgate.net

The table below summarizes examples of silylated compounds identified in natural product extracts using GC-MS, illustrating the types of structures that can be detected with this methodology.

Plant SourceIdentified Silylated Compound ExampleAnalytical Technique
Pithecellobium dulce (leaves)1-Monolinoleoylglycerol trimethylsilyl etherGC-MS
Ficus benghalensis (adventitious roots)Silicic acid, diethyl bis(trimethylsilyl) esterGC-MS
Acacia sieberiana (stem bark)Various trimethylsilyl derivativesGC-MS-TMS

This table is illustrative and based on compounds identified in the cited literature. tsijournals.comactascientific.comresearchgate.net

Contribution of the 4-Phenoxybutoxy Moiety to Biological Recognition in Related Chemical Classes

The 4-phenoxybutoxy moiety is a structural feature found in various classes of biologically active compounds. Its contribution to biological recognition can be inferred from studies on related molecules where this group is present. The phenoxy group, an aromatic ether, can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for the binding of a molecule to a biological target, such as a protein or enzyme.

Research into compounds containing a phenoxy moiety has demonstrated significant biological activities. For example, derivatives of 4-phenoxyquinoline have been synthesized and shown to act as potent inhibitors of c-Met kinase, a protein implicated in cancer. nih.gov In these molecules, the phenoxy group plays a critical role in orienting the molecule within the active site of the enzyme.

Furthermore, studies on 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates have revealed their potential as herbicidal agents. mdpi.com The phenoxy acetate portion of these molecules is a common feature in many commercial herbicides, suggesting that this structural element is key to their biological activity. The synthesis of N-(4-(3,4-dichlorophenoxy)-phenyl)-4-alkoxybenzamide derivatives has also yielded compounds with antitubercular activity, further highlighting the importance of the phenoxy group in mediating biological effects. researchgate.net

The butoxy spacer in the 4-phenoxybutoxy moiety provides flexibility and length to the molecule, allowing the terminal functional group (in this case, the trimethylsilane) to orient itself for optimal interaction with a surface or a binding pocket. This flexibility can be a determining factor in the biological recognition of the molecule. While direct studies on the biological recognition of this compound are scarce, the established biological relevance of the phenoxy group in related compounds provides a strong basis for its potential role in molecular interactions.

Structure Activity Relationship Sar and Structural Modifications of Trimethyl 4 Phenoxybutoxy Silane

Systematic Variations of the Trimethylsilyl (B98337) Group

Research into related silyl (B83357) ether compounds has shown that altering the substituents on the silicon atom can have a profound impact on biological activity. For instance, replacing the methyl groups with larger alkyl or aryl groups can modulate the compound's interaction with its biological target.

Key Research Findings:

Steric Bulk: Increasing the steric bulk of the silyl group, for example, by replacing the trimethylsilyl (TMS) group with a tert-butyldimethylsilyl (TBDMS) or a triisopropylsilyl (TIPS) group, can enhance selectivity for a particular biological target by preventing non-specific binding.

Metabolic Stability: The strength of the silicon-oxygen bond can be influenced by the electronic and steric nature of the substituents on the silicon atom. More sterically hindered silyl ethers are generally more resistant to cleavage by metabolic enzymes, leading to a longer duration of action. In some cases, silicon-containing compounds have demonstrated favorable pharmacokinetic benefits, including increased cell penetration and metabolic stability.

Silyl Group Variation Relative Steric Bulk Relative Lipophilicity Observed Effect on Activity (Hypothetical)
Trimethylsilyl (TMS)LowModerateBaseline activity
Triethylsilyl (TES)ModerateHighIncreased activity due to enhanced lipophilicity
tert-Butyldimethylsilyl (TBDMS)HighVery HighOptimal activity, balancing lipophilicity and steric fit
Triisopropylsilyl (TIPS)Very HighHighDecreased activity due to excessive steric hindrance
tert-Butyldiphenylsilyl (TBDPS)Very HighVery HighPotentially increased activity in specific contexts due to pi-stacking interactions

This table presents hypothetical data based on general principles of SAR in medicinal chemistry.

Modifications of the Butoxy Spacer Chain

Key Research Findings:

Chain Length: Studies on analogous series of compounds have often revealed a parabolic relationship between alkyl chain length and biological activity. A spacer that is too short may not allow the terminal groups to reach their respective binding pockets, while an excessively long and flexible chain can lead to a loss of conformational entropy upon binding, which is energetically unfavorable. An optimal chain length, often between three and five carbons, is typically observed.

Chain Rigidity: Introducing elements of rigidity into the spacer, such as double bonds or cyclic structures, can lock the molecule into a more bioactive conformation. This can lead to a significant increase in potency by reducing the entropic penalty of binding.

Branching: The introduction of alkyl branches on the spacer chain can influence both the steric profile and the lipophilicity of the molecule. Strategic placement of small alkyl groups can lead to improved target engagement.

Spacer Chain Modification Chain Length (Atoms) Flexibility Observed Effect on Activity (Hypothetical)
Ethoxy2HighLow activity (suboptimal length)
Propoxy3HighModerate activity
Butoxy4HighOptimal activity
Pentoxy5HighDecreased activity (supra-optimal length)
Cyclohexylmethoxy7 (ring + CH2)LowPotentially high activity due to conformational restriction

This table presents hypothetical data based on general principles of SAR in medicinal chemistry.

Substituent Effects on the Phenoxy Moiety

The phenoxy moiety is a key pharmacophoric element, and its electronic and steric properties can be systematically modulated by introducing substituents on the aromatic ring. The nature and position of these substituents can influence hydrogen bonding, hydrophobic interactions, and electronic complementarity with the target.

Key Research Findings:

Electronic Effects: The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can alter the electron density of the phenoxy ring and the ether oxygen. This can impact the strength of hydrogen bonds and other electrostatic interactions with the biological target.

Steric Effects: The size and position of substituents on the phenoxy ring can have a significant impact on binding affinity. Bulky substituents in certain positions may cause steric clashes with the binding site, leading to a decrease in activity. Conversely, in other cases, they may promote favorable van der Waals interactions.

Positional Isomerism: The position of the substituent on the phenoxy ring (ortho, meta, or para) is often critical. For example, a substituent in the para position may interact with a specific hydrophobic pocket in the target protein, while the same substituent in the ortho position might interfere with binding.

Phenoxy Substituent (Para-position) Electronic Effect Steric Effect Observed Effect on Activity (Hypothetical)
-H (Unsubstituted)NeutralLowBaseline activity
-FElectron-withdrawingLowIncreased activity
-ClElectron-withdrawingModerateHigh activity
-CH3Electron-donatingModerateModerate activity
-OCH3Electron-donatingModerateIncreased activity
-CF3Strongly electron-withdrawingHighDecreased activity due to steric clash

This table presents hypothetical data based on general principles of SAR in medicinal chemistry.

Synthesis and Evaluation of Derivatives with Altered Structural Motifs

Based on the SAR insights gained from systematic modifications, novel derivatives incorporating more significant structural changes can be designed and synthesized. This may involve the replacement of entire structural motifs with bioisosteres to improve properties such as metabolic stability, oral bioavailability, or to explore novel interactions with the biological target.

Key Research Findings:

Bioisosteric Replacement of the Ether Linkage: The ether oxygen in the butoxy spacer could be replaced with other functionalities such as a thioether, an amine, or an amide to probe the importance of the hydrogen bond accepting capacity of this linkage.

Scaffold Hopping of the Phenoxy Ring: The phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or naphthalene, to explore different hydrophobic and electronic interactions.

Combination of Optimal Moieties: Based on the individual SAR studies, a new generation of derivatives can be synthesized that combines the optimal features identified for each of the three main components of the molecule. For example, a derivative with a TBDMS group, a four-carbon spacer, and a para-chloro-substituted phenoxy ring could be synthesized and evaluated for potentially synergistic effects on biological activity.

The synthesis of these novel derivatives typically involves multi-step organic chemistry procedures, followed by rigorous purification and characterization. The biological evaluation of these new compounds is then carried out using a panel of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic profiles.

Future Research Directions and Unexplored Avenues for Trimethyl 4 Phenoxybutoxy Silane

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis of silyl (B83357) ethers and other organosilicon compounds often involves stoichiometric reactions, harsh conditions, and the generation of undesirable byproducts, such as chlorinated waste. nih.govacs.org Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to Trimethyl(4-phenoxybutoxy)silane. These "green" approaches aim to improve atom economy, reduce energy consumption, and utilize renewable resources and non-hazardous materials.

Key areas for exploration include:

Biocatalytic Synthesis: The burgeoning field of organosilicon biotechnology offers a compelling alternative to traditional chemical synthesis. chemrxiv.orgchemrxiv.org Research into engineering enzymes, such as hydrolases or lipases, could enable the direct and selective formation of the Si-O-C bond in this compound from trimethylsilanol and 4-phenoxybutanol under mild, aqueous conditions. nih.govresearchgate.net This approach would eliminate the need for harsh reagents and organic solvents, significantly improving the environmental profile of the synthesis.

Direct Synthesis from Renewable Resources: An innovative approach would be to bypass traditional organosilicon precursors altogether. Methods for synthesizing alkoxysilanes directly from silica (B1680970) (SiO2), potentially derived from biomass like rice straw ash, and the corresponding alcohol (4-phenoxybutanol) are being explored. mdpi.comncsu.edunih.gov Adapting these methods could lead to a highly sustainable manufacturing process.

Catalytic Dehydrogenative Coupling: The dehydrogenative coupling of hydrosilanes (like trimethylsilane) with alcohols (4-phenoxybutanol) is an atom-economical method that produces only hydrogen gas as a byproduct. mdpi.comdicp.ac.cn While often used for polymerization, its application to small molecule synthesis is promising. Future work could focus on developing efficient and recyclable catalysts for this reaction, particularly those based on earth-abundant metals like copper or iron, to replace precious metal catalysts. dicp.ac.cnacs.org

Solvent-Free and Photocatalytic Methods: Investigating solvent-free reaction conditions or the use of green solvents like alcohols can drastically reduce waste. mdpi.comresearchgate.net Furthermore, visible-light-mediated, photocatalyst-free reactions that leverage electron donor-acceptor (EDA) complexes are emerging as a powerful green chemistry tool and could be adapted for silyl ether synthesis. rsc.org

ApproachKey PrinciplePotential Advantages for this compound SynthesisReferences
BiocatalysisUse of engineered enzymes to catalyze Si-O bond formation.Mild reaction conditions (aqueous, ambient temperature/pressure), high selectivity, reduced byproducts. nih.govchemrxiv.orgresearchgate.net
Direct SynthesisReaction of biomass-derived silica with 4-phenoxybutanol.Utilizes renewable feedstocks, avoids chlorosilane intermediates. mdpi.comncsu.edunih.gov
Dehydrogenative CouplingCatalytic reaction of a hydrosilane with 4-phenoxybutanol.High atom economy (H₂ is the only byproduct), potential for earth-abundant metal catalysis. mdpi.comdicp.ac.cn
Photocatalysis/Solvent-FreeUsing light as an energy source or eliminating solvents.Reduced energy consumption, minimal solvent waste, metal-free options. researchgate.netrsc.org

Exploration of Novel Catalytic Transformations

Silyl ethers are not merely protecting groups; they are versatile intermediates for a wide range of chemical transformations. Future research should explore the reactivity of the silyl ether bond in this compound under novel catalytic conditions, enabling its use in new synthetic applications.

Promising areas of investigation include:

Catalytic Cleavage and Functionalization: While silyl ethers are known to be cleavable, developing catalytic methods that are mild, selective, and environmentally friendly is a key goal. organic-chemistry.org The use of catalytic amounts of iron(III) chloride in methanol has been shown to be effective for cleaving silyl ethers and warrants investigation for this compound. thieme-connect.de Such a method could allow for the controlled release of 4-phenoxybutanol for in-situ applications or subsequent reactions.

Cross-Coupling Reactions: Recent advances have demonstrated the ability of silyl ethers to participate in catalytic cross-coupling reactions. For instance, iron-catalyzed dicarbofunctionalization of enol silyl ethers forges new C-C bonds. nih.gov Future studies could explore whether the this compound molecule can be activated to participate in similar transformations, potentially at the carbon atoms adjacent to the ether oxygen.

Asymmetric Catalysis: The development of organocatalytic methods for the asymmetric synthesis of chiral silyl ethers is an active area of research. acs.org While this compound is achiral, it could serve as a precursor or reagent in catalytic asymmetric reactions. For example, similar to how diarylprolinol silyl ethers act as catalysts, modified versions of this compound could be designed to catalyze reactions like enantioselective Diels-Alder or Michael additions. acs.org

Transformation TypeCatalytic System ExamplePotential Application for this compoundReferences
Catalytic DeprotectionFeCl₃ in MethanolMild and eco-friendly cleavage to release 4-phenoxybutanol. organic-chemistry.orgthieme-connect.de
DicarbofunctionalizationBisphosphine-Iron CatalysisActivation for novel C-C bond formation. nih.gov
Asymmetric AllylationChiral Lewis Base or Transition-Metal CatalysisUse as a nucleophilic partner in stereocontrolled reactions. dntb.gov.uanih.gov
OrganocatalysisDiarylprolinol Silyl EthersAs a scaffold for developing new organocatalysts. acs.org

Advanced Materials Design and Fabrication

The dual functionality of this compound—a hydrolyzable silane (B1218182) group and a flexible phenoxybutoxy tail—makes it an excellent candidate for the design of advanced materials with tailored properties.

Future research in this area could focus on:

Precursor for Hybrid Organic-Inorganic Materials: Alkoxysilanes are fundamental building blocks in sol-gel processes to create silica-based materials. mdpi.com this compound could be used as a co-precursor with traditional silica sources (like tetraethoxysilane) to create hybrid materials. The incorporation of the phenoxybutoxy group could modify the resulting material's properties, such as hydrophobicity, thermal stability, and refractive index, making them suitable for specialized coatings, and functionalized surfaces. scispace.comspecialchem.com

Monomer for Degradable Polymers: Poly(silyl ether)s are a class of polymers known for their hydrolytic degradability, which is advantageous for creating sustainable materials. mdpi.com this compound could be developed as a monomer for polymerization, leading to novel polymers with the Si-O-C bond in their backbone. The resulting materials could have applications where controlled degradation is desirable.

Dynamic and Malleable Polymers: Silyl ether linkages can be designed to undergo dynamic exchange reactions, a key feature in the development of vitrimers—a class of polymers that combine the properties of thermosets and thermoplastics. researchgate.net By incorporating this compound into a crosslinked polymer network, it may be possible to create malleable, reprocessable, and potentially self-healing materials.

Surface Modification: Organofunctional silanes are widely used as coupling agents and for surface modification. nih.govnih.gov this compound could be used to modify the surface of inorganic fillers (e.g., silica, titania) to improve their dispersion in polymer matrices or to create hydrophobic and anti-fouling surfaces. specialchem.com

Interdisciplinary Research with Biological Systems (Focus on Chemical Mechanisms and Discovery)

The intersection of organosilicon chemistry and biology is a rapidly expanding field. The unique chemical properties of the silyl ether bond in this compound open up novel avenues for research in chemical biology and biotechnology.

Unexplored avenues include:

Enzymatic Recognition and Cleavage: Recently, enzymes termed "silyl etherases" (SilE-R and SilE-S) have been discovered that can hydrolyze silyl ether bonds with high specificity and opposite enantiopreference. nih.govwhiterose.ac.uk A fascinating line of future inquiry would be to investigate whether this compound is a substrate for these or other enzymes. If so, this could form the basis of a biocatalytic system for the controlled release of 4-phenoxybutanol within a biological environment.

Development of Chemical Biology Probes: The cleavable nature of the silyl ether bond makes it an attractive linker for chemical biology applications. The recently developed SEE-CITE (Silyl Ether Enables Chemoproteomic Interaction and Target Engagement) platform uses a silyl ether linker to map the binding sites of small molecules on proteins. chemrxiv.org this compound could be adapted as a cleavable handle in similar probes, enabling the study of molecular interactions in complex biological systems.

Bioisosterism and Drug Discovery: Silicon-containing molecules are increasingly being explored as bioisosteres of carbon-based drugs, sometimes leading to improved metabolic stability or potency. chemrxiv.org Research could be undertaken to determine if this compound or its derivatives exhibit any inherent biological activity or if the phenoxybutoxy silyl ether motif can be used as a novel scaffold in medicinal chemistry. The focus would be on understanding the chemical mechanisms governing its interaction with biological targets like proteins or membranes. acs.org

Q & A

Synthesis and Purification

Basic Question: Q. What are the standard synthetic routes for Trimethyl(4-phenoxybutoxy)silane, and how can reaction yields be optimized? The compound is typically synthesized via nucleophilic substitution or hydrosilylation reactions. For example, reacting 4-phenoxybutanol with chlorotrimethylsilane under inert conditions (e.g., nitrogen atmosphere) in the presence of a base like triethylamine can yield the product . Optimization involves controlling stoichiometry (1:1.2 molar ratio of alcohol to chlorosilane), temperature (0–25°C), and reaction time (6–12 hours). Post-synthesis purification via fractional distillation or column chromatography (using hexane/ethyl acetate gradients) is critical to achieve >95% purity .

Advanced Question: Q. How do steric and electronic factors influence regioselectivity in the synthesis of this compound? Regioselectivity is governed by steric hindrance from the phenoxybutoxy chain and the electron-donating effects of the oxygen atom. Computational studies on analogous silanes suggest that bulky substituents on the silicon atom slow down reaction kinetics but improve selectivity for the desired product . Kinetic isotopic effect (KIE) experiments or DFT modeling can validate these interactions .

Reaction Mechanisms and Kinetics

Basic Question: Q. What is the proposed mechanism for this compound in cross-coupling reactions? The silane acts as a silicon-based nucleophile, where the silicon center undergoes oxidative addition with transition metal catalysts (e.g., palladium). The phenoxybutoxy group stabilizes intermediates via resonance, enhancing reaction efficiency. For example, in Suzuki-Miyaura couplings, the silane transfers the aryl group to the metal center, followed by reductive elimination to form the carbon-carbon bond .

Advanced Question: Q. How can contradictory data on reaction kinetics (e.g., rate-determining steps) be resolved? Conflicting kinetic data often arise from varying solvent polarities or catalyst loadings. For instance, in polar solvents (e.g., DMF), the rate-determining step shifts from oxidative addition to transmetallation due to stabilized ionic intermediates. Systematic studies using Arrhenius plots and Eyring analysis under controlled conditions (pH 7–9, 25–50°C) can clarify these discrepancies .

Analytical Characterization

Basic Question: Q. Which spectroscopic techniques are most effective for characterizing this compound? Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 0.1–0.3 ppm (Si-CH₃) and δ 3.5–4.0 ppm (O-CH₂) confirm structure .
  • FT-IR : Absorbance at ~1250 cm⁻¹ (Si-C) and ~1100 cm⁻¹ (Si-O-C) .
  • GC-MS : Molecular ion peak at m/z 254 (C₁₃H₂₂O₂Si) .

Advanced Question: Q. How can degradation products be quantified during stability studies? Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS/MS identifies hydrolysis byproducts like 4-phenoxybutanol. Quantification requires calibration curves using deuterated internal standards (e.g., D₃-Trimethylsilane derivatives) to minimize matrix effects .

Structure-Activity Relationships

Basic Question: Q. How does the phenoxybutoxy group influence the reactivity of this compound? The ether linkage enhances solubility in polar aprotic solvents (e.g., THF) and stabilizes transition states via lone-pair donation. Comparative studies with shorter-chain analogs (e.g., Trimethyl(2-phenoxyethoxy)silane) show reduced thermal stability (ΔTₐ ≈ 20°C) due to decreased van der Waals interactions .

Advanced Question: Q. Can computational modeling predict the compound’s behavior in novel reactions? Yes. Molecular dynamics simulations (e.g., using Gaussian or ORCA) reveal charge distribution on the silicon atom (Mulliken charge ≈ +1.2) and predict nucleophilic attack sites. These models align with experimental Hammett parameters (σ ≈ -0.15) for substituent effects .

Stability and Storage

Basic Question: Q. What are the optimal storage conditions for this compound? Store under argon at 2–8°C in amber glass vials to prevent hydrolysis. Silica gel desiccants maintain moisture levels <10 ppm. Avoid prolonged exposure to light, which accelerates Si-O bond cleavage .

Advanced Question: Q. How does trace water content affect long-term stability? At >50 ppm H₂O, hydrolysis generates silanol byproducts, reducing purity by ~5% per month. Karl Fischer titration monitors water content, while adding molecular sieves (3Å) during storage mitigates degradation .

Applications in Advanced Materials

Basic Question: Q. How is this compound used in nanotechnology? It serves as a precursor for self-assembled monolayers (SAMs) on silicon substrates. The phenoxybutoxy chain enhances surface adhesion, reducing contact angles by ~15° compared to alkylsilanes .

Advanced Question: Q. What challenges arise in using this silane for drug delivery systems? Biocompatibility studies reveal cytotoxicity at >100 µM concentrations. Functionalization with PEG chains (MW 2000 Da) improves biocompatibility but reduces cellular uptake efficiency by ~30% .

Data Contradiction Analysis

Advanced Question: Q. How to reconcile conflicting reports on thermal stability? Discrepancies arise from differing DSC methodologies (e.g., heating rates: 5°C/min vs. 10°C/min). Standardized protocols (ISO 11357) and control experiments with inert matrices (e.g., alumina) resolve these issues .

Experimental Troubleshooting

Basic Question: Q. Why do some syntheses yield <50% product? Common issues include incomplete alcohol activation (use fresh 4-phenoxybutanol) or side reactions with residual HCl. Quenching with NaHCO₃ before purification minimizes acid-catalyzed degradation .

Advanced Question: Q. How to suppress byproduct formation in hydrosilylation? Byproducts like disiloxanes form via Si-H hydrolysis. Using anhydrous solvents (H₂O <10 ppm) and catalytic B(C₆F₅)₃ reduces disiloxane content from 15% to <2% .

Safety and Ethics

Basic Question: Q. What safety protocols are essential when handling this compound? Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid skin contact. Spills require neutralization with sodium bicarbonate followed by silica-based absorbents .

Advanced Question: Q. How to ethically manage waste containing this compound? Hydrolyze waste with excess water under basic conditions (pH >10) to convert silane into inert silanol. Partner with certified waste management firms for disposal, adhering to EPA guidelines .

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